BenchChemオンラインストアへようこそ!

methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

Stereochemistry Chiral Resolution Synthetic Intermediate

Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate (CAS: 1807937-98-9) is a chiral, saturated heterocyclic compound with the molecular formula C10H18N2O2. It belongs to the octahydro-1H-pyrrolo[3,4-c]pyridine class, which serves as a versatile scaffold in medicinal chemistry for exploring biological activity.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 1807937-98-9
Cat. No. B2580230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
CAS1807937-98-9
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESCN1CCC2(CNCC2C1)C(=O)OC
InChIInChI=1S/C10H18N2O2/c1-12-4-3-10(9(13)14-2)7-11-5-8(10)6-12/h8,11H,3-7H2,1-2H3/t8-,10+/m0/s1
InChIKeyOBFGEDMBTCZRMU-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate: A Defined Chiral Pyrrolopyridine Scaffold


Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate (CAS: 1807937-98-9) is a chiral, saturated heterocyclic compound with the molecular formula C10H18N2O2 . It belongs to the octahydro-1H-pyrrolo[3,4-c]pyridine class, which serves as a versatile scaffold in medicinal chemistry for exploring biological activity [1]. The compound features a defined (3aS,7aS) stereochemistry and a reactive methyl ester group at the 7a-position, making it a valuable intermediate for building diverse chemical libraries, particularly for central nervous system (CNS) targets [1].

Why Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate Cannot Be Replaced by Generic Analogs


In the pyrrolo[3,4-c]pyridine chemical space, small changes in stereochemistry and subtle structural modifications can profoundly alter a molecule's physicochemical properties, which directly impacts its suitability as a synthetic intermediate. Generic substitution with racemic mixtures introduces unnecessary complexity, as chiral resolution would be required, adding cost and time to a synthetic route. Similarly, substituting with an N-benzyl analog introduces a significant shift in lipophilicity, which may not be desirable for all target product profiles. The specific 5-methyl, 7a-methyl ester substitution pattern of this compound provides a unique balance of properties that simple core analogs lack, making direct interchange without a detailed property analysis a high-risk decision for scientific procurement .

Quantitative Differentiation Evidence for Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate


Defined (3aS,7aS) Stereochemistry Eliminates Chiral Resolution Costs

The target compound is supplied as a single enantiomer with a defined (3aS,7aS) configuration . This is in contrast to a racemic mixture of (3aR,7aR) and (3aS,7aS) enantiomers, which is also commercially available . Using a single, predefined enantiomer eliminates the downstream requirement for chiral resolution, which can be a costly and time-consuming process. The racemic mixture would yield a maximum of 50% of the desired enantiomer in a chiral synthesis, whereas the target compound provides 100% of the required stereochemistry.

Stereochemistry Chiral Resolution Synthetic Intermediate

1.9 Log Unit Lower Lipophilicity Versus N-Benzyl Analog

The predicted partition coefficient (LogP) for the target compound is -0.2993 , indicating notable hydrophilicity. This is a 1.8993 log unit difference compared to the more lipophilic N-benzyl analog, rel-(3aR,7aS)-Methyl 2-benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate, which has a computed LogP (XLogP3-AA) of 1.6 [1]. This substantial difference implies that the target compound will have significantly greater aqueous solubility, which can be a critical factor in reactions requiring polar solvents or in modulating the physicochemical profile of final drug candidates.

Lipophilicity LogP ADME Physicochemical Properties

Polar Surface Area Within CNS Drug-Like Range

The topological polar surface area (TPSA) of the target compound is computed to be 41.57 Ų . This value is comfortably within the often-cited threshold of 76 Ų for optimal CNS druglikeness and even within the more stringent 60-70 Ų range associated with favorable brain penetration [1]. While this is a computed property, it positions the compound favorably as a building block for CNS-targeted libraries. The N-benzyl analog has a lower TPSA of 32.8 Ų, but its higher lipophilicity may dominate its ADME profile.

CNS Drug Discovery Brain Penetration Polar Surface Area Druglikeness

Presence of a Single Hydrogen Bond Donor for Targeted Interactions

The target compound possesses one hydrogen bond donor (HBD) . This contrasts with the N-benzyl analog, rel-(3aR,7aS)-Methyl 2-benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate, which has zero HBDs [1]. The presence of a single, well-positioned hydrogen bond donor can be critical for forming specific interactions with a biological target, such as a kinase hinge region or a protease binding pocket, and can be a key determinant of binding selectivity versus closely related protein targets.

Hydrogen Bonding Receptor Binding Ligand Design

Best Application Scenarios for Procuring Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate


Chiral Pool Synthesis of Enantiopure CNS Drug Candidates

The defined (3aS,7aS) stereochemistry makes this compound an excellent starting material for constructing enantiomerically pure CNS-targeted molecules. Its favorable computed TPSA of 41.57 Ų, well within the established range for CNS druglikeness [1], supports its use in the early stages of CNS drug discovery. Selecting this single enantiomer over a racemic mixture avoids a 50% theoretical yield loss from chiral resolution, streamlining the synthetic route and ensuring the isolated final product has the desired stereochemistry.

Synthesis of Soluble, Low-Lipophilicity Targeted Libraries

With a predicted LogP of -0.299, this compound is markedly more hydrophilic than its N-benzyl analog (LogP 1.6) [2]. Research groups aiming to build compound libraries with improved aqueous solubility for better handling in biochemical assays or to reduce non-specific binding should select this scaffold. The significant hydrophilicity difference of nearly 2 log units can be a decisive factor in achieving the desired physicochemical profile for a lead series.

Exploration of Hydrogen Bond Donor Pharmacophores

The presence of a single hydrogen bond donor (HBD) in the target compound, absent in the completely N-benzylated analog , provides a key pharmacophoric element for establishing specific, directional interactions with protein targets. This feature is invaluable for structure-activity relationship (SAR) studies where the role of a single HBD on target binding affinity, selectivity, or functional activity needs to be systematically investigated.

Quote Request

Request a Quote for methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.